Allolactose

Lac operon induction In vivo efficacy Lac permease transport

Allolactose (CAS 28447-39-4) is a β(1→6)-linked disaccharide isomer of lactose, composed of D-galactose and D-glucose. It is recognized as the physiological inducer of the lac operon in Escherichia coli, endogenously formed from lactose via a transgalactosylation side-reaction catalyzed by β-galactosidase.

Molecular Formula C12H22O11
Molecular Weight 342.30 g/mol
CAS No. 28447-39-4
Cat. No. B1665239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllolactose
CAS28447-39-4
SynonymsAllolactose
Molecular FormulaC12H22O11
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8+,9-,10-,11+,12+/m0/s1
InChIKeyAYRXSINWFIIFAE-ONMPCKGSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Allolactose (CAS 28447-39-4): Proven Differentiators for Scientific Procurement of the Natural Lac Operon Inducer


Allolactose (CAS 28447-39-4) is a β(1→6)-linked disaccharide isomer of lactose, composed of D-galactose and D-glucose [1]. It is recognized as the physiological inducer of the lac operon in Escherichia coli, endogenously formed from lactose via a transgalactosylation side-reaction catalyzed by β-galactosidase [2]. In contrast to the widely used synthetic, non-metabolizable analog isopropyl-β-D-thiogalactopyranoside (IPTG), allolactose serves simultaneously as an inducer and a hydrolyzable substrate of β-galactosidase, making it uniquely suited for applications where dynamic transient signaling, native metabolic coupling, or physiological fidelity is required.

Why Lactose and IPTG Cannot Simply Substitute for Allolactose in Precision Research


Generic substitution with lactose or the synthetic analog IPTG introduces critical functional liabilities. Lactose is not the direct inducer; its activity is entirely dependent on intracellular conversion to allolactose by β-galactosidase, introducing an unreliable, enzyme-concentration-dependent kinetic delay and confounding variables in systems lacking endogenous β-galactosidase [1]. IPTG, while a potent inducer, is non-hydrolyzable and non-metabolizable, leading to sustained, irreversible induction that cannot recapitulate the transient, feedback-regulated signaling dynamics characteristic of the native system. Furthermore, IPTG is not a substrate for lac permease-mediated concentration, limiting its effective intracellular accumulation compared to allolactose [2].

Quantitative Evidence Guide: Head-to-Head Differentiation of Allolactose vs. Key Comparators


Superior In Vivo Induction Efficacy Over IPTG via Lac Permease-Mediated Concentration

In vivo experiments demonstrate that exogenously supplied allolactose is a more effective inducer of the lac operon than the synthetic analog IPTG. This superior efficacy is attributed to the ability of allolactose, but not IPTG, to be actively concentrated within cells by the lac permease (lacY gene product) [1][2]. This transport-based advantage represents a critical differentiator for applications where the physiological magnitude or sensitivity of induction is a key experimental parameter.

Lac operon induction In vivo efficacy Lac permease transport

Two-Fold Higher Binding Affinity for Lac Repressor Compared to IPTG

A recent study by Myung et al. (2020) provides explicit head-to-head affinity data, stating that allolactose has about two times higher affinity for the lac repressor (LacI) than the synthetic inducer IPTG [1]. Although both molecules bind to the same allosteric site on the repressor, the quantitative difference in binding strength suggests that allolactose can more efficiently trigger the conformational change required for operator release, potentially enabling induction at lower intracellular concentrations.

Lac repressor binding Affinity comparison IPTG

Comparable or Better Substrate for β-Galactosidase with Defined Kinetics (Vmax = 49.6 U/mg; Km = 1.20 mM)

Kinetic analysis by Huber et al. (1975) revealed that allolactose is as good, if not a better, substrate for E. coli β-galactosidase compared to its structural isomer, lactose. The determined Vmax was 49.6 U/mg and the Km was 0.00120 M (1.20 mM) [1]. This contrasts sharply with IPTG, which is a non-hydrolyzable analog that is not a substrate for β-galactosidase at all. The ability of allolactose to serve as a dual-function molecule—both inducer and substrate—is a property not shared by any synthetic alternative.

Enzyme kinetics β-Galactosidase substrate Km comparison

Higher Affinity for Lac Permease Compared to Lactose, Facilitating Efficient Cellular Uptake

Evidence from transport studies indicates that the lac permease exhibits a much higher affinity for allolactose than for lactose, its canonical substrate [1]. This differential affinity has evolutionary implications, suggesting that the transport machinery of the lac operon may have been selected for allolactose recognition. In practical terms, this provides allolactose with a kinetic advantage for intracellular accumulation, which is a critical consideration when induction must be achieved from exogenous addition in cell-based assays.

Lac permease Transport affinity Cellular uptake

High Commercial Purity (≥98% by HPLC) with Defined Physicochemical Specifications for Reproducible Research

Commercially available allolactose from major chemical suppliers such as Tokyo Chemical Industry (TCI, product code A2630) is offered with a purity specification of >98.0% by HPLC, with supplementary characterization by NMR . Melting point is established at 168 °C, and the compound is supplied as a white powder to crystalline solid. Storage conditions require freezer temperatures (<0 °C) under inert gas to prevent moisture absorption and thermal degradation, ensuring long-term stability for critical research applications.

Analytical quality HPLC purity Procurement specifications

Unique β(1→6)-Linkage Geometry Produces Distinct Biological Recognition Relative to β(1→4)-Linked Lactose

Allolactose differs from its isomer lactose by a single, functionally critical structural feature: the galactose-to-glucose linkage is β(1→6) in allolactose, as opposed to β(1→4) in lactose [1]. This seemingly subtle change in glycosidic bond position has profound consequences for molecular recognition by the lac repressor. Lactose does not bind the lac repressor with appreciable affinity and is not an inducer. The β(1→6) linkage is the structural determinant that enables allolactose to function as the physiological inducer, providing a level of molecular specificity that synthetic analogs like IPTG only partially recapitulate.

Structural isomerism Glycosidic linkage Molecular recognition

High-Value Application Scenarios for Allolactose Based on Verified Differential Evidence


Native Lac Operon Dynamics and Feedback Regulation Studies in E. coli

Allolactose's dual role as both a high-affinity inducer (two-fold higher than IPTG for LacI) and a hydrolyzable substrate of β-galactosidase (Km = 1.20 mM; Vmax = 49.6 U/mg) uniquely enables the study of coupled induction and degradation feedback loops . Investigators modeling the bistable switch behavior of the lac operon or the transient dynamics of induction should preferentially select allolactose over IPTG, as IPTG's non-hydrolyzable nature completely eliminates the native negative feedback loop that is critical to the system's natural dynamics.

Exogenous Lac Operon Induction Where Maximal Sensitivity or Potency is Required

For applications demanding the highest possible sensitivity of the lac operon-based expression system—such as low-copy-number plasmid systems, weak promoters, or biosensor development—allolactose's two-fold higher binding affinity for the LacI repressor and its more efficient cellular uptake via lac permease (compared to IPTG's passive diffusion) offer a measurable advantage . The enhanced intracellular accumulation enables robust induction at lower extracellular concentrations, which can be critical when minimizing inducer-related toxicity or cost.

β-Galactosidase Enzymology and Substrate Specificity Studies

Allolactose is the only commercially available lac operon inducer that simultaneously functions as a well-characterized substrate of β-galactosidase with published Vmax and Km values (49.6 U/mg and 0.00120 M, respectively) . This makes it an indispensable tool for enzymologists investigating the dual hydrolase/transgalactosylase activities of β-galactosidase, particularly for studies of the enzyme's allolactose synthesis motif and the glucose binding site that traps the allolactose product. IPTG cannot substitute in these studies as it is completely resistant to enzymatic hydrolysis.

Reference Standard for Analytical Detection of Allolactose in Fermentation and Metabolic Engineering

The availability of allolactose as a high-purity (>98.0% HPLC) reference standard with verified structural identity (NMR) and defined physicochemical properties (mp 168 °C) makes it the definitive calibration material for analytical methods designed to detect and quantify endogenous allolactose production in engineered microbial strains . This is essential for metabolic engineering workflows where allolactose is the target product (e.g., Ajinomoto Co., Inc. patent for allolactose production methods) or a key metabolic intermediate being monitored via biosensor-based high-throughput screening platforms utilizing the LacI repressor as the sensing element.

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